molecular formula C23H17BrClN3O2 B4982047 (2E)-N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide

(2E)-N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide

Cat. No.: B4982047
M. Wt: 482.8 g/mol
InChI Key: KVLRUABCGGHYMF-YRNVUSSQSA-N
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Description

The compound (2E)-N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide is a complex organic molecule featuring a benzimidazole moiety, a chlorophenyl group, and a bromo-methoxyphenyl group

Properties

IUPAC Name

(E)-N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClN3O2/c1-30-21-10-8-16(24)12-14(21)7-11-22(29)26-20-13-15(6-9-17(20)25)23-27-18-4-2-3-5-19(18)28-23/h2-13H,1H3,(H,26,29)(H,27,28)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLRUABCGGHYMF-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the chlorophenyl and bromo-methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include halogenating agents, coupling catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorophenyl and bromo-methoxyphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety may yield benzimidazole N-oxides, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The chlorophenyl and bromo-methoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-phenols
  • 2,6-bis(benzimidazol-2-yl)pyridine derivatives
  • 2-(1H-benzimidazol-2-yl)sulfanyl-acetic acid derivatives

Uniqueness

Compared to similar compounds, (2E)-N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide stands out due to its unique combination of functional groups

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